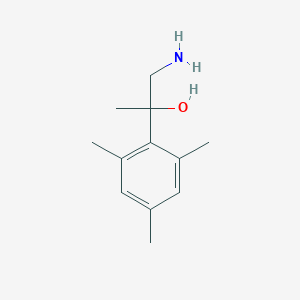
1-Amino-2-mesitylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-mesitylpropan-2-ol is an organic compound characterized by the presence of an amino group, a mesityl group, and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-mesitylpropan-2-ol typically involves the reaction of mesityl chloride with 2-amino-2-propanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-mesitylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of mesityl ketone or mesityl aldehyde.
Reduction: Formation of 1-amino-2-mesitylpropan-2-amine.
Substitution: Various substituted mesityl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Amino-2-mesitylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Amino-2-mesitylpropan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
1-Amino-2-methylpropan-2-ol: Similar structure but lacks the mesityl group.
2-Amino-2-methylpropan-1-ol: Differing position of the hydroxyl group.
1-Amino-3-methoxypropan-2-ol: Contains a methoxy group instead of a mesityl group.
Uniqueness: 1-Amino-2-mesitylpropan-2-ol is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
1-amino-2-(2,4,6-trimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8-5-9(2)11(10(3)6-8)12(4,14)7-13/h5-6,14H,7,13H2,1-4H3 |
Clé InChI |
FIEUEDABYRLKOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C)(CN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



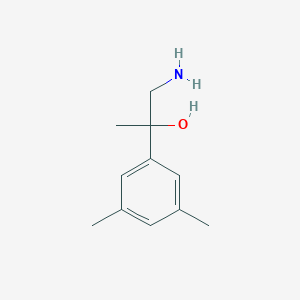
![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)

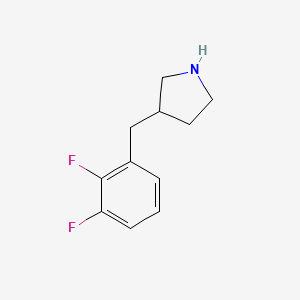
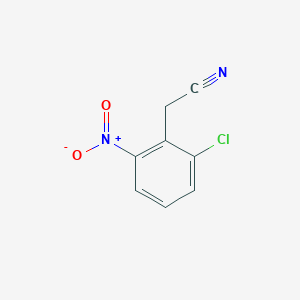
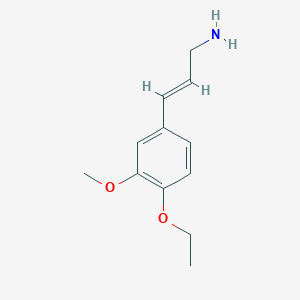
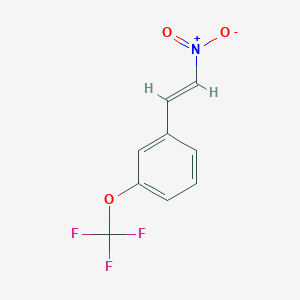



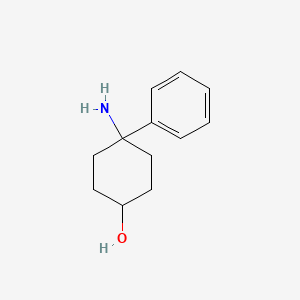
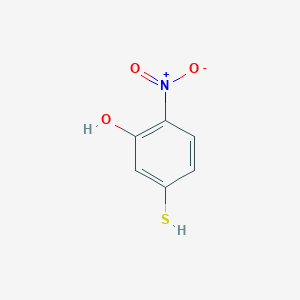
![2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride](/img/structure/B13595740.png)
